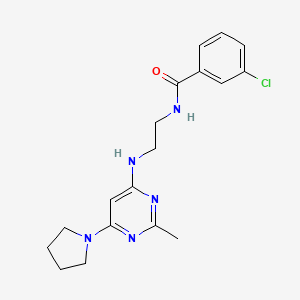

3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O/c1-13-22-16(12-17(23-13)24-9-2-3-10-24)20-7-8-21-18(25)14-5-4-6-15(19)11-14/h4-6,11-12H,2-3,7-10H2,1H3,(H,21,25)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJCAGLIUJIINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide typically involves multiple steps:

-

Formation of the Pyrimidine Intermediate: : The synthesis begins with the preparation of the pyrimidine intermediate. This can be achieved by reacting 2-methyl-4,6-dichloropyrimidine with pyrrolidine under basic conditions to introduce the pyrrolidine group at the 6-position of the pyrimidine ring.

-

Amination Reaction: : The next step involves the introduction of the ethylamine bridge. This is done by reacting the pyrimidine intermediate with 2-aminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the desired ethylamine-substituted pyrimidine.

-

Coupling with Benzamide: : Finally, the ethylamine-substituted pyrimidine is coupled with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

-

Reduction: : Reduction reactions can target the chloro group on the benzamide moiety, potentially converting it to a corresponding amine or hydrocarbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: N-oxide derivatives of the pyrrolidine ring.

Reduction: Amino or hydrocarbon derivatives of the benzamide moiety.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain types of cancer cells or neurological disorders, making it a promising candidate for further clinical studies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also find applications in the production of specialty chemicals or advanced materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets within cells. The pyrimidine ring and the pyrrolidine group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins involved in critical cellular pathways. By modulating the activity of these targets, the compound can exert its biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

2-chloro-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)benzamide

- Structural Differences: Replaces the pyrimidine ring with a quinoline scaffold and substitutes the ethylamine linker with a pyrazole-methyl group.

2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (CAS 478039-51-9)

- Structural Differences : Retains the pyrimidine-benzamide framework but lacks the ethylamine linker and pyrrolidine substituent. Instead, a pyridin-4-yl group is attached to the pyrimidine.

Substituent Modifications

3-chloro-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide

- Structural Differences : Replaces the pyrrolidine-pyrimidine moiety with a 4-ethyl-6-oxo-dihydropyrimidin-2-yl group tethered to a methylpyrazole.

- Implications: The oxo group introduces hydrogen-bonding capability, which could enhance interactions with polar residues in enzyme active sites compared to the non-polar pyrrolidine in the target compound .

2-chloro-N-(6-(2-methylpyrimidin-4-yloxy)quinazolin-2-yl)acetamide

- Structural Differences : Substitutes the benzamide with an acetamide group and introduces a quinazoline-oxypyrimidine system.

- Implications: The quinazoline scaffold is a known pharmacophore in kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent therapeutic applications relative to the target molecule .

Linker and Spacer Variations

N-[2-(4-methoxypiperidin-1-yl)pyrimidin-4-yl]-2-(1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridin-6-amine

- Structural Differences : Utilizes a rigid imidazopyridine core and a methoxypiperidine-pyrimidine substituent instead of the ethylamine linker.

- Implications : Increased rigidity may reduce entropic penalties during target binding but could limit accessibility to certain binding pockets .

Research Implications and Limitations

While structural comparisons highlight differences in solubility, binding modes, and target selectivity, the absence of direct biological or pharmacokinetic data in the provided evidence limits mechanistic interpretations. Further studies using computational modeling (e.g., molecular docking) or experimental assays are required to validate hypotheses regarding the target compound’s bioactivity relative to its analogs.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide?

The synthesis typically involves multi-step protocols:

- Pyrimidine Core Formation : A condensation reaction between aldehydes and guanidine derivatives under acidic conditions, followed by cyclization to form the pyrimidine ring .

- Pyrrolidine Substitution : Reacting the pyrimidine intermediate with pyrrolidine in the presence of a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours to introduce the pyrrolidinyl group .

- Benzamide Coupling : Final coupling with 3-chlorobenzoyl chloride using a coupling agent (e.g., HATU or EDC) and a base (e.g., DIPEA) in anhydrous DMF at room temperature .

Optimization : Reaction yields improve with strict temperature control, inert atmospheres, and purified intermediates (verified via TLC or HPLC).

Basic: What analytical techniques are recommended for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. Aromatic protons in the benzamide moiety appear as doublets (δ 7.2–8.1 ppm), while pyrrolidine protons resonate as multiplets (δ 1.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 428.15) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrimidine-pyrrolidine core .

Basic: How is in vitro biological activity assessed for this compound?

- Anticancer Screening : Conduct MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values calculated using nonlinear regression. Include positive controls (e.g., doxorubicin) .

- Enzyme Inhibition Studies : Use fluorescence-based assays to evaluate kinase or protease inhibition (e.g., EGFR or PARP). IC₅₀ values <10 μM suggest therapeutic potential .

- Cellular Uptake : Quantify intracellular concentration via LC-MS/MS to correlate bioactivity with pharmacokinetics .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

- Key Modifications :

- Methodology :

Advanced: What computational strategies are effective for predicting this compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to identify reactive sites .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess stability and binding modes .

- QSAR Models : Train regression models using descriptors (e.g., logP, polar surface area) to predict bioactivity across derivatives .

Advanced: How should contradictory bioactivity data across studies be resolved?

- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, incubation time).

- Resolution Strategies :

- Standardized Protocols : Adopt uniform assay conditions (e.g., 1 mM ATP, 37°C, 1-hour pre-incubation) .

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers and consensus values .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What methodologies assess the compound’s stability under varying physicochemical conditions?

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours; monitor degradation via HPLC .

- Oxidative Stress : Treat with 3% H₂O₂ at 25°C; track peroxide-sensitive groups (e.g., pyrrolidine) .

- Photostability : Irradiate under ICH Q1B guidelines (UV-Vis light, 1.2 million lux hours) to detect photodegradants .

- Thermal Stability : Store at 40°C/75% RH for 6 months; quantify decomposition products using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.